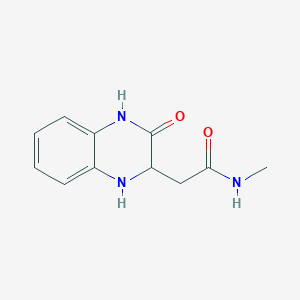

N-Methyl-2-(3-oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-acetamide

Descripción

Historical Context of Tetrahydroquinoxaline Research

The exploration of tetrahydroquinoxalines dates to the mid-20th century, driven by interest in hydrogen-donor solvents for industrial applications. Early studies focused on hydrogenation techniques to produce tetrahydroquinoline derivatives from quinolines, revealing reversible redox properties that later informed catalytic applications. By the 1970s, tetrahydroquinoxalines gained attention in medicinal chemistry due to their structural resemblance to biologically active alkaloids. Key milestones include the discovery of oxamniquine (a schistosomicidal agent) and dynemycin (an antitumor antibiotic), which demonstrated the therapeutic potential of this chemical class.

The development of asymmetric hydrogenation methods in the 1990s enabled enantioselective synthesis of tetrahydroquinoxalines, expanding their utility in chiral drug design. Concurrently, advances in heterocyclic condensation reactions facilitated access to diverse derivatives, including 3-oxo-tetrahydroquinoxalines. These synthetic breakthroughs laid the groundwork for modern investigations into functionalized analogs such as this compound.

Significance of N-oxide Derivatives in Medicinal Chemistry

Quinoxaline 1,4-di-N-oxides (QdNOs) have emerged as pharmacologically critical motifs due to their enhanced bioactivity compared to non-oxidized counterparts. The N-oxide groups confer improved solubility and electronic properties, enabling interactions with biological targets such as DNA topoisomerases and microbial reductases. For example, the antitumor agent tirapazamine leverages its N-oxide moieties to selectively target hypoxic cancer cells through redox cycling.

Structural analyses reveal that N-oxidation modulates electron distribution across the quinoxaline ring, enhancing hydrogen-bonding capacity and π-stacking interactions. This electronic modulation proves particularly advantageous in antimicrobial applications, where QdNO derivatives disrupt bacterial nucleic acid synthesis via DNA crosslinking. The acetamide substituent in this compound may synergize with these effects by providing additional hydrogen-bond donors, though empirical validation remains ongoing.

Current Research Landscape for Tetrahydroquinoxalin-2-yl-acetamide Compounds

Recent studies have prioritized structure-activity relationship (SAR) analyses of tetrahydroquinoxalin-2-yl-acetamides. Table 1 summarizes key structural variants and their investigated applications:

Modern synthetic strategies employ cycloaddition and intramolecular cyclization to construct the tetrahydroquinoxaline core, followed by regioselective N-methylation and acylation. For instance, Jaso et al. demonstrated that 2-carboxylate derivatives exhibit enhanced antimycobacterial activity when paired with electron-withdrawing groups. Computational docking studies further suggest that the acetamide side chain in this compound may occupy hydrophobic binding pockets in microbial gyrases.

Propiedades

IUPAC Name |

N-methyl-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-12-10(15)6-9-11(16)14-8-5-3-2-4-7(8)13-9/h2-5,9,13H,6H2,1H3,(H,12,15)(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAUPMSLZEUJSHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1C(=O)NC2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-(3-oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-acetamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method might involve the reaction of a quinoxaline derivative with an acylating agent in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of quinoxaline N-oxides.

Reduction: Reduction reactions could convert the ketone group to an alcohol.

Substitution: The compound might participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride might be used.

Substitution: Conditions vary widely but could include the use of strong acids or bases, depending on the specific reaction.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used but could include various substituted quinoxalines or reduced derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticancer Activity

N-Methyl-2-(3-oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-acetamide has shown promise in anticancer research. Studies indicate that compounds with similar structures can inhibit various cancer cell lines by targeting specific signaling pathways involved in tumor growth and metastasis. For instance:

- Mechanism of Action : Compounds derived from quinoxaline frameworks often act as inhibitors of kinases involved in cell proliferation and survival .

2. Enzyme Inhibition

Research has demonstrated that this compound can function as an inhibitor for enzymes such as acetylcholinesterase, which is relevant for neurodegenerative diseases like Alzheimer's . The inhibition of such enzymes can lead to increased levels of neurotransmitters, potentially improving cognitive functions.

Case Study 1: Anticancer Drug Development

A recent study explored derivatives of quinoxaline compounds similar to this compound for their anticancer properties. The findings suggested that modifications to the quinoxaline ring can enhance selectivity and potency against specific cancer types. For instance, derivatives were tested against non-small cell lung cancer cells and showed significant cytotoxicity .

Case Study 2: Neuroprotective Agents

Another investigation focused on the neuroprotective effects of related quinoxaline derivatives. The study found that these compounds could effectively inhibit acetylcholinesterase activity while displaying lower toxicity compared to traditional inhibitors . This positions this compound as a potential candidate for further development in treating neurodegenerative disorders.

Mecanismo De Acción

The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, quinoxaline derivatives can interact with enzymes, receptors, or nucleic acids, affecting various biochemical pathways.

Comparación Con Compuestos Similares

Substituent Variations and Molecular Properties

Structural and Functional Insights

- However, its discontinued status suggests challenges in synthesis or stability.

- Cyclohexyl Derivative : The bulky cyclohexyl group (C₁₆H₂₁N₃O₂) enhances lipophilicity, making it suitable for hydrophobic targets. It is stored as a liquid (沸点: 591.7±39.0 °C) , indicating higher thermal stability.

- Ethoxyphenyl Derivatives: The ethoxy group (-OCH₂CH₃) in and introduces electron-donating effects, which may influence binding to aromatic receptors. The nitroso group in could participate in redox reactions or act as a nitric oxide donor.

- Trifluoromethyl Derivative : The -CF₃ group in improves metabolic stability and electronegativity, a common strategy in drug design to resist enzymatic degradation.

Key Research Findings

Thermal Stability : The cyclohexyl analog has a high boiling point (~591°C) , whereas the N-methyl variant’s discontinuation may relate to instability under storage or reaction conditions.

Biological Relevance : The trifluoromethyl-substituted compound is structurally optimized for drug discovery, leveraging fluorine’s electronegativity for target engagement.

Crystal Packing: Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate (a related ester) exhibits N–H···O and C–H···O hydrogen bonds in its crystal lattice , which may stabilize the solid state—a property critical for formulation.

Actividad Biológica

N-Methyl-2-(3-oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-acetamide (CAS No. 473445-58-8) is a compound of significant interest due to its potential biological activities and applications in pharmaceutical development. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula : CHNO

- Molecular Weight : 219.24 g/mol

- CAS Number : 473445-58-8

Biological Activities

This compound has been studied for various biological activities:

-

Anticholinesterase Activity :

- The compound exhibits significant inhibition of acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. Research indicates that it acts as a reversible competitive inhibitor, which is beneficial for developing treatments for neurodegenerative diseases such as Alzheimer's disease .

- IC50 Values : Some studies report IC50 values lower than those of established AChE inhibitors like physostigmine .

- Neuroprotective Effects :

- Antimicrobial Properties :

- Anti-inflammatory Activity :

Table 1: Summary of Biological Activities

Case Studies

-

Neuroprotection Against Beta-Amyloid Toxicity :

- In a controlled experiment with SH-SY5Y neuroblastoma cells treated with beta-amyloid, this compound significantly decreased cell death compared to untreated controls. This suggests its potential role in Alzheimer's treatment strategies.

-

Antimicrobial Efficacy :

- A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at micromolar concentrations, indicating its potential as a lead compound for antibiotic development.

Q & A

Q. What are the optimal synthetic routes for N-Methyl-2-(3-oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-acetamide, and how can purity be ensured?

Methodological Answer: The synthesis typically involves multi-step reactions starting with cyclization of tetrahydroquinoxaline precursors, followed by functionalization via acetylation or alkylation. Key steps include:

- Cyclization : Use precursors like 1,2-diaminobenzene derivatives under reflux with acetic acid to form the tetrahydroquinoxaline core .

- Methylation : Introduce the methyl group via nucleophilic substitution using methyl iodide in the presence of a base (e.g., K₂CO₃) .

- Acetamide Formation : React with chloroacetyl chloride in anhydrous dichloromethane, followed by amidation with methylamine .

Q. Purity Assurance :

- Monitor reaction progress using thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase.

- Purify via column chromatography (silica gel, gradient elution) and confirm purity (>95%) using HPLC (C18 column, acetonitrile/water) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use ¹H NMR (400 MHz, DMSO-d₆) to confirm methyl (-CH₃, δ 2.8–3.1 ppm) and acetamide (-NHCO-, δ 7.8–8.2 ppm) groups. ¹³C NMR resolves carbonyl (C=O, δ 165–170 ppm) and aromatic carbons .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak ([M+H]⁺ at m/z 261.1) .

- X-ray Crystallography : For single-crystal analysis, use SHELXL for refinement. Key parameters: Mo-Kα radiation (λ = 0.71073 Å), 100 K temperature. Hydrogen bonding (N–H···O) and π-π stacking interactions are critical for stability .

Advanced Research Questions

Q. How can enzyme inhibition assays be designed to evaluate the pharmacological potential of this compound, considering structural analogs?

Methodological Answer:

- Target Selection : Prioritize enzymes like cyclooxygenase (COX) or kinases, as tetrahydroquinoxaline derivatives show inhibition in analogs (e.g., 75% COX inhibition by Quinoxaline A ).

- Assay Design :

- Use recombinant COX-2 in a fluorometric assay with arachidonic acid as substrate.

- Measure IC₅₀ values via dose-response curves (0.1–100 µM range).

- Control Compounds : Include structurally similar derivatives (e.g., fluorophenyl or chlorophenyl variants) to establish structure-activity relationships (SAR) .

Q. How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

- Meta-Analysis : Compare datasets for variables like assay conditions (e.g., pH, temperature) or cell lines (e.g., HEK293 vs. HeLa). For example, conflicting cytotoxicity results may arise from differential membrane permeability .

- Structural Variants : Test analogs with modified substituents (e.g., replacing methyl with ethyl groups) to isolate activity-contributing moieties .

- Orthogonal Assays : Validate findings using SPR (surface plasmon resonance) for binding affinity and transcriptomics for pathway analysis .

Q. What computational approaches are effective for elucidating the mechanism of action of this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2). Key parameters: grid size 60 × 60 × 60 Å, exhaustiveness = 20. Focus on hydrogen bonds between the acetamide group and Arg120/His90 residues .

- Molecular Dynamics (MD) : Simulate binding stability (100 ns, NPT ensemble) in GROMACS. Analyze RMSD (<2.0 Å indicates stable binding) and free energy (MM-PBSA) .

- QSAR Modeling : Develop models using descriptors like logP and polar surface area to predict bioactivity .

Q. How can hydrogen bonding and crystal packing be analyzed to understand stability and reactivity?

Methodological Answer:

- XRD Analysis : Refine data with SHELXL to identify N–H···O (2.8–3.0 Å) and C–H···π (3.5 Å) interactions. For example, the quinoxaline core forms dimeric structures via π-stacking, stabilizing the lattice .

- Thermogravimetric Analysis (TGA) : Correlate thermal stability (decomposition >200°C) with intermolecular forces .

- Hirshfeld Surface Analysis : Quantify contact contributions (e.g., O···H/N···H) using CrystalExplorer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.